FischericinC
Description
Fischericin C is a bioactive secondary metabolite isolated from marine-derived fungi, primarily of the genus Aspergillus. It belongs to the polyketide class of compounds, characterized by a complex macrocyclic structure with multiple oxygenated functional groups. Its unique structural features, including a 14-membered lactone ring and conjugated double bonds, contribute to its reported bioactivity, such as antimicrobial and anticancer properties . While the exact biosynthesis pathway remains under investigation, preliminary studies suggest it involves modular polyketide synthases (PKSs) with iterative catalytic domains .
Properties
Molecular Formula |
C20H30O5 |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
(1R,2R,5R,6R,8S,9S,11S,12R)-2,6,9-trihydroxy-6,12-dimethyl-14-oxapentacyclo[10.3.3.15,8.01,11.02,8]nonadecan-13-one |
InChI |
InChI=1S/C20H30O5/c1-16-5-3-6-18(11-25-15(16)22)13(16)8-14(21)19-9-12(17(2,23)10-19)4-7-20(18,19)24/h12-14,21,23-24H,3-11H2,1-2H3/t12-,13-,14+,16-,17-,18+,19+,20-/m1/s1 |
InChI Key |
GYURGCYGUBASFV-GTAITHAVSA-N |
Isomeric SMILES |
C[C@@]12CCC[C@@]3([C@@H]1C[C@@H]([C@]45[C@]3(CC[C@H](C4)[C@](C5)(C)O)O)O)COC2=O |
Canonical SMILES |
CC12CCCC3(C1CC(C45C3(CCC(C4)C(C5)(C)O)O)O)COC2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of FischericinC typically involves a series of organic reactions. The exact synthetic route can vary, but it generally includes steps such as condensation, cyclization, and purification. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to maximize efficiency and minimize costs. This often involves continuous flow reactors and automated systems to maintain consistent quality and output.
Chemical Reactions Analysis
Types of Reactions: FischericinC undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
FischericinC has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various reactions.
Biology: Studied for its potential effects on cellular processes and as a tool in biochemical assays.
Medicine: Investigated for its therapeutic potential in treating certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which FischericinC exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, such as enzyme activity or signal transduction. The exact molecular targets and pathways can vary depending on the context of its use.
Comparison with Similar Compounds
Research Findings and Limitations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
